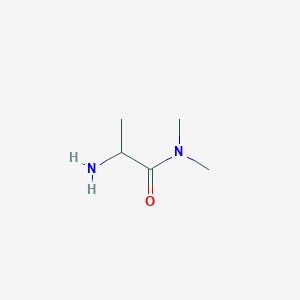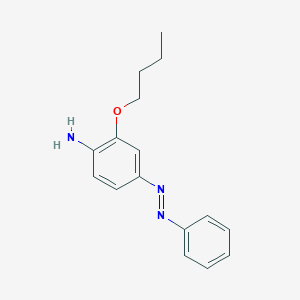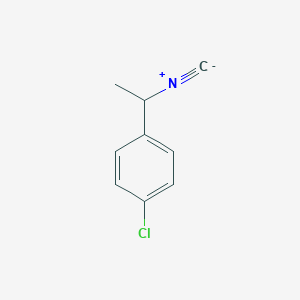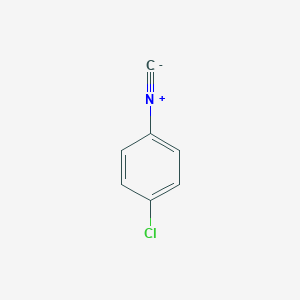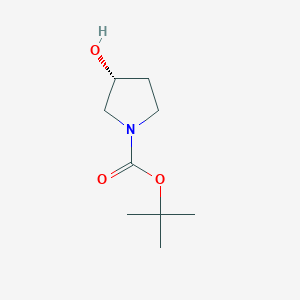
(R)-1-N-Boc-3-hydroxypyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-hydroxypyrrolidine derivatives has been explored through various innovative methods. One approach involved a nine-step process starting from 3-O-benzylglyceraldehyde, utilizing Escherichia coli transketolase mediated C–C bond synthesis to establish the absolute stereochemistry, followed by a ring contraction to form the N-hydroxypyrrolidine nucleus . Another method described the synthesis of conformationally constrained methanopyrrolidines from a 1,2-dihydropyridine photoproduct, which could be useful for creating more complex derivatives with α-ester substituents . Additionally, a stereoselective synthesis of dihydroxypyrrolidines from 4-hydroxy-L-proline was achieved through regio- and stereoselective hydroxylation of a 4-oxoproline enolate . A facile synthesis of α,α′ disubstituted N-hydroxypyrrolidines was also reported, using a double 1,4-addition of hydroxylamine in an environmentally friendly ethanol/water system . Lastly, a practical large-scale synthesis of 3,4-isopropylidenedioxypyrrolidine hydrotosylate was developed, featuring a novel N-debenzylation procedure that utilizes a borane−benzylamine complex as an internal hydrogen-transfer source .
Molecular Structure Analysis
The molecular structure of N-hydroxypyrrolidines is characterized by the presence of a five-membered ring with a hydroxyl group attached to the nitrogen atom. The synthesis methods developed for these compounds often aim to establish specific stereochemistry, which is crucial for their biological activity. For instance, the Escherichia coli transketolase mediated synthesis aimed to establish absolute stereochemistry , while the synthesis from 4-hydroxy-L-proline focused on regio- and stereochemical control . The conformational analysis of methanopyrrolidines provided insights into the bridge bias and heteroatom substituent effects on amide preferences .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-hydroxypyrrolidines are diverse and include enzymatic C–C bond formation , photoproduct conversion , regio- and stereoselective hydroxylation , double 1,4-addition of hydroxylamine , and palladium-catalyzed tandem protonolysis/hydrogenolysis . These reactions are carefully chosen to achieve the desired stereochemistry and functional group incorporation while maintaining good yields and environmental friendliness.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-hydroxypyrrolidines are influenced by their stereochemistry and substituents. The conformational studies of methanopyrrolidines revealed minimal influence of the bridgehead position and the presence of gauche(syn)/anti-5-fluoro or 5-hydroxy substituents on the K(T/C) values of N-acetylamide conformers . The synthetic methods and subsequent analyses of these compounds are essential for understanding their behavior in biological systems and their potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Mechanism and Application in Boc Group Migration : A study by Xue and Silverman (2010) explored a base-generated alkoxide-triggered N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state, demonstrating the compound's role in understanding reaction mechanisms (Xue & Silverman, 2010).
Chemoenzymatic Synthesis : Haddad and Larchevěque (2005) described the kinetic resolution and selective oxidation of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine to achieve high diastereo- and enantioselectivity (Haddad & Larchevěque, 2005).
Hydroxylation with Sphingomonas sp. HXN-200 : The study by Li et al. (2001) highlights the preparation of N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, demonstrating the compound's utility in enzymatic synthesis and modification (Li et al., 2001).
Synthesis of Orthogonally Protected Hypusine : Song et al. (2015) developed a protected hypusine reagent for solid-phase synthesis of hypusinated peptides using (R)-3-hydroxypyrrolidin-2-one, illustrating its role in peptide chemistry (Song et al., 2015).
Synthesis of (S)-1-Boc-3-hydroxypiperidine : A method for synthesizing (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine was explored by Wang Junming (2013), showing its relevance in synthetic chemistry (Wang Junming, 2013).
Bioreductive Production by Carbonyl Reductase : Chen et al. (2017) discussed the bioreductive production of (R)-N-Boc-3-hydroxypiperidine by a carbonyl reductase, highlighting its potential in industrial production (Chen et al., 2017).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. Information on safe handling and storage would also be included.
Zukünftige Richtungen
This would involve a discussion of areas for future research, such as potential applications of the compound, or new synthetic methods or reactions that could be explored.
I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more targeted analysis.
Eigenschaften
IUPAC Name |
tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCBTRDHCDOPNY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424908 | |
| Record name | tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-N-Boc-3-hydroxypyrrolidine | |
CAS RN |
109431-87-0 | |
| Record name | tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-N-Boc-3-pyrrolidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

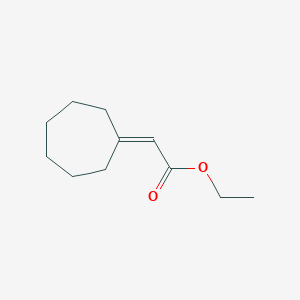
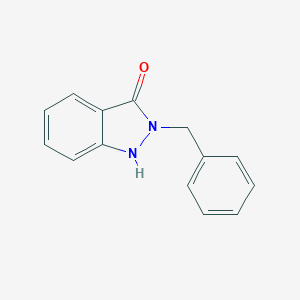
![4-Acetyl-1-azabicyclo[2.2.1]heptane](/img/structure/B156942.png)
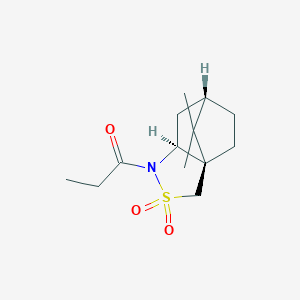
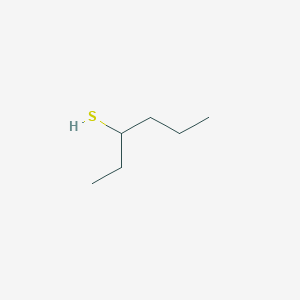
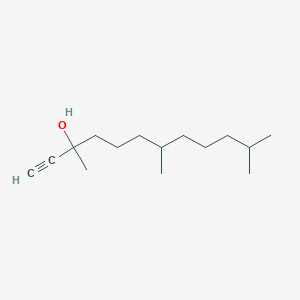

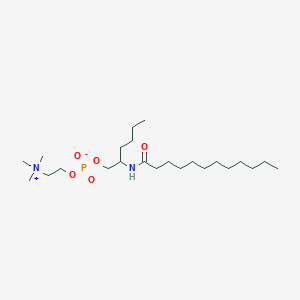
![Ethanone, 1-[3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]-(9CI)](/img/structure/B156954.png)
